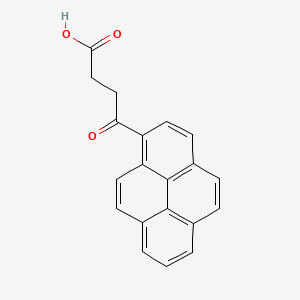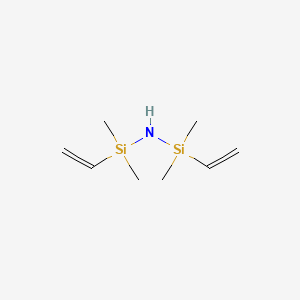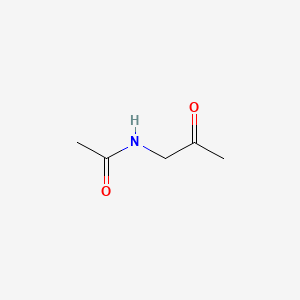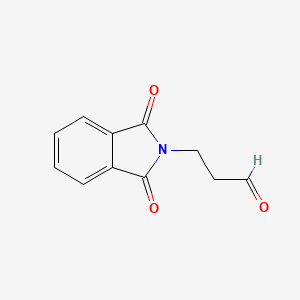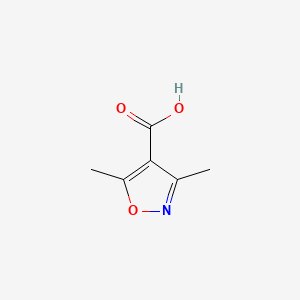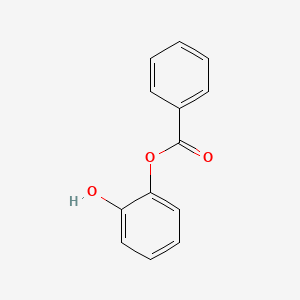
2-羟基苯甲酸苯酯
描述
2-Hydroxyphenyl benzoate, also known as o-Hydroxyphenyl benzoate or 2-hydroxyphenyl benzenecarboxylate, is a chemical compound with the molecular formula C13H10O3 . It has a molecular weight of 214.22 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyphenyl benzoate consists of a benzene ring attached to a benzoate group with a hydroxyl group at the ortho position . The InChI representation of the molecule isInChI=1S/C13H10O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-9,14H . Physical And Chemical Properties Analysis
2-Hydroxyphenyl benzoate has a density of 1.3±0.1 g/cm³, a boiling point of 331.3±15.0 °C at 760 mmHg, and a flash point of 140.3±13.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .科学研究应用
Fluorescence Imaging
- Application : 2-Hydroxyphenyl benzoate, specifically 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives, are used in fluorescence imaging . The HBT fluorophore has attracted considerable attention in this field .
- Method : By mimicking the excited-state intramolecular proton transfer (ESIPT) effect, a series of HBT derivatives were designed by complexing the heteroatoms therein with a boron atom . This enhances the chance of the tautomerized keto-like resonance form .
- Results : This strategy significantly red-shifted the emission wavelengths of HBT, greatly enhanced its quantum yields, and caused little effect on molecular size . Compounds 12B and 13B were observed to emit in the near-infrared region .
Double Fluorescence
- Application : 2-Hydroxyphenyl benzoate, specifically 2-(2′-hydroxyphenyl) benzoxazole (HBO) derivatives, are used to study the effect of upper excited states on double fluorescence .
- Method : The time-dependent density functional theory method was used, considering the HBO derivative system as an example .
- Results : A new mechanism for the dual fluorescence was proposed, which involved the different decay pathways from the upper excited-state, the internal conversion through vibrational relaxation, and conical intersection, respectively .
Fluorescent Probe
- Application : A novel Sr 2+ fluorescent probe, N - (2-hydroxy-3- (1 H -benzimidazol-2-yl)-phenyl)-1-aza-18-crown-6-ether ( BIC ), was synthesized .
- Method : The fluorescence properties, equilibria, and local structure in solution of the probe were studied in detail .
- Results : The results of this study were not provided in the source .
Organic Theranostic Agents
- Application : 2-Hydroxyphenyl benzoate, specifically 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives, are used in the design of organic theranostic agents . These agents are used for simultaneous diagnosis and treatment of diseases .
- Method : A series of HBT derivatives were designed by complexing the heteroatoms therein with a boron atom to mimic the excited-state intramolecular proton transfer (ESIPT) effect . This enhances the chance of the tautomerized keto-like resonance form .
- Results : This strategy significantly red-shifted the emission wavelengths of HBT, greatly enhanced its quantum yields, and caused little effect on molecular size . Compounds 12B and 13B were observed to emit in the near-infrared region .
Fluorescence Diagnosis
- Application : 2-Hydroxyphenyl benzoate, specifically 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives, are used in fluorescence diagnosis . This involves using fluorescence to detect and diagnose diseases .
- Method : The same method as in the Organic Theranostic Agents application is used .
- Results : The results of this study were not provided in the source .
Light-Emitting Diodes (LEDs)
- Application : 2-Hydroxyphenyl benzoate, specifically 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives, are used in the design of light-emitting diodes (LEDs) .
- Method : The same method as in the Organic Theranostic Agents application is used .
- Results : The results of this study were not provided in the source .
Excited-State Intramolecular Proton Transfer (ESIPT) Effect
- Application : 2-Hydroxyphenyl benzoate, specifically 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives, are used to study the excited-state intramolecular proton transfer (ESIPT) effect . This effect is significant in the design of imaging probes to interrogate biology .
- Method : A series of 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives were designed by complexing the heteroatoms therein with a boron atom to mimic the ESIPT effect . This enhances the chance of the tautomerized keto-like resonance form .
- Results : This strategy significantly red-shifted the emission wavelengths of HBT, greatly enhanced its quantum yields, and caused little effect on molecular size . Compounds 12B and 13B were observed to emit in the near-infrared region .
Fluorescence Emission Channel Control
- Application : 2-Hydroxyphenyl benzoate, specifically 2-(2′-hydroxyphenyl) benzoxazole (HBO) derivatives, are used to study how to control the fluorescence emission channel through the upper excited state .
- Method : The time-dependent density functional theory method was used, considering the HBO derivative system as an example .
- Results : A new mechanism for the dual fluorescence was proposed, which involved the different decay pathways from the upper excited-state, the internal conversion through vibrational relaxation, and conical intersection, respectively .
Impact of Benzannulation on ESIPT
未来方向
属性
IUPAC Name |
(2-hydroxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSCCZVRVXSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207493 | |
| Record name | o-Hydroxyphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyphenyl benzoate | |
CAS RN |
5876-92-6 | |
| Record name | 1,2-Benzenediol, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5876-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Hydroxyphenyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Hydroxyphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-hydroxyphenyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-HYDROXYPHENYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49F7Y4UX6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


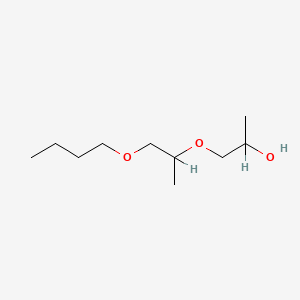
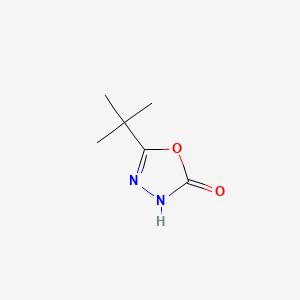
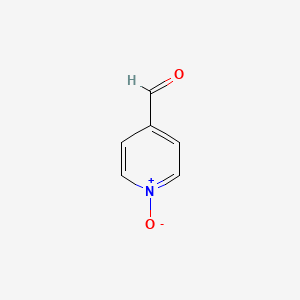
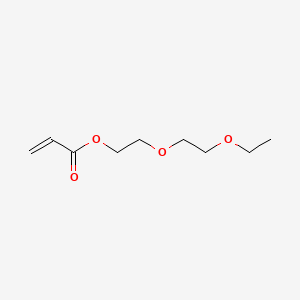

![Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-](/img/structure/B1329462.png)
